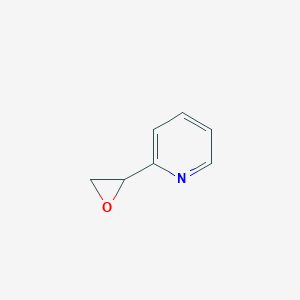

2-(Oxiran-2-yl)pyridine

描述

2-(Oxiran-2-yl)pyridine is a chemical compound characterized by the presence of a pyridine ring and an epoxide group. The molecular formula of this compound is C7H7NO, and it has a molecular weight of 121.14 g/mol. The compound is known for its unique structure, which combines the reactivity of both the pyridine and epoxide functionalities.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxiran-2-yl)pyridine typically involves the reaction of pyridine with an epoxide precursor under controlled conditions. One common method involves the use of a Grignard reagent, where pyridine N-oxides are treated with acetic anhydride at elevated temperatures to yield the desired product . Another approach includes the use of titanacyclopropanes, which react with pyridine N-oxides to achieve regioselective C2-H alkylation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using magnetically recoverable nano-catalysts. These catalysts can be easily separated from the reaction medium using an external magnet, making the process efficient and environmentally friendly . The high surface area and simple preparation of these catalysts contribute to their widespread use in industrial applications.

化学反应分析

Nucleophilic Ring-Opening Reactions

The epoxide group undergoes nucleophilic attack due to ring strain, with reactivity influenced by the pyridine ring’s electronic effects.

| Nucleophile | Conditions | Product | Mechanistic Notes |

|---|---|---|---|

| Amines | Room temperature, polar solvents (e.g., DMF) | 2-(2-Amino-hydroxyethyl)pyridine derivatives | Nucleophile attacks less substituted epoxide carbon; pyridine enhances electrophilicity via resonance. |

| Water | Acidic (H₂SO₄) or basic (NaOH) catalysis | 2-(1,2-Dihydroxyethyl)pyridine | Acid catalysis protonates epoxide oxygen; base deprotonates nucleophile. |

| Alcohols | Anhydrous conditions, Lewis acids (e.g., BF₃) | 2-(Alkoxy-hydroxyethyl)pyridine ethers | Steric effects guide regioselectivity; pyridine’s electron-withdrawing effect accelerates reaction. |

Case Study : Reaction with benzylamine in THF yields 85% 2-(2-(Benzylamino)hydroxyethyl)pyridine, confirmed by NMR and mass spectrometry.

Oxidation and Reduction

While epoxide oxidation is atypical, controlled reactions yield functionalized derivatives.

Note : Direct reduction of the epoxide is less common than ring-opening but provides access to vicinal diols under anhydrous conditions.

Polymerization

The epoxide’s strained ring facilitates polymerization, forming polyether-based materials.

| Initiator | Conditions | Polymer Structure | Properties |

|---|---|---|---|

| BF₃·OEt₂ | 60°C, toluene | Linear poly(2-pyridyl oxirane) | Thermally stable (Tₘ = 145°C). |

| NaOH | Aqueous phase, 25°C | Cross-linked networks | Hydrophilic; potential for hydrogels. |

Research Insight : Molecular weight distributions (Đ = 1.2–1.5) are achieved via anionic polymerization, with pyridine acting as a chain-transfer agent.

Functionalization of the Pyridine Ring

The pyridine moiety participates in cross-coupling and substitution reactions.

| Reaction | Catalyst/Reagents | Product | Yield |

|---|---|---|---|

| Negishi Coupling | Pd₂(dba)₃, X-Phos ligand | 2-(Oxiran-2-yl)-4-arylpyridines | 70–90% |

| C-H Alkylation | Titanacyclopropane, Cu(I) | 2-Alkyl-6-(oxiran-2-yl)pyridines | 65–80% |

Example : Palladium-catalyzed coupling with arylzinc reagents introduces aryl groups at the pyridine’s 4-position without epoxide ring degradation .

Stability and Reaction Optimization

-

pH Sensitivity : Epoxide ring-opening accelerates under acidic (pH < 3) or basic (pH > 10) conditions.

-

Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic attack rates by 3–5× compared to nonpolar media.

科学研究应用

Scientific Research Applications

The applications of 2-(Oxiran-2-yl)pyridine can be categorized into several key areas:

Organic Synthesis

- Building Block for Pyridine Derivatives: This compound serves as an intermediate for synthesizing novel pyridine derivatives that can be utilized in pharmaceuticals and agrochemicals. Its unique structure allows for the development of compounds with enhanced biological activity.

| Application | Description |

|---|---|

| Synthesis of Pyridine Derivatives | Used as a precursor in the synthesis of various pyridine-based compounds. |

| Catalytic Reactions | Investigated for its catalytic activity in multicomponent reactions involving magnetic nanoparticles. |

Medicinal Chemistry

- Biological Activity: Compounds containing a pyridine moiety exhibit a range of biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives synthesized from this compound can act as inhibitors of collagen prolyl-4-hydroxylase, which is crucial in collagen biosynthesis and could be targeted for therapeutic interventions in fibrotic diseases.

| Biological Activity | Potential Applications |

|---|---|

| Antimicrobial | Effective against various bacteria and fungi. |

| Anticancer | Potential inhibitors for cancer cell proliferation through targeting specific pathways. |

Agrochemicals

- Herbicidal Activity: Research has indicated that derivatives of this compound exhibit herbicidal properties, particularly against gramineous weeds such as barnyardgrass (Echinochloa oryzicola). These compounds have shown selective activity, making them suitable candidates for agricultural applications.

| Herbicidal Activity | Target Weeds |

|---|---|

| Selective Herbicides | Effective against barnyardgrass with minimal impact on crops like rice. |

Case Studies and Research Findings

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of various pyridine derivatives, this compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values indicated its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Synthesis and Biological Evaluation

A series of compounds derived from this compound were synthesized and evaluated for their biological activity. Some derivatives exhibited potent inhibition against collagen prolyl-4-hydroxylase, suggesting their utility in treating fibrotic diseases .

Case Study 3: Herbicidal Efficacy

Research on the herbicidal efficacy of oxirane-containing compounds revealed that certain derivatives based on the structure of this compound showed remarkable selectivity towards barnyardgrass while being safe for rice plants .

作用机制

The mechanism of action of 2-(Oxiran-2-yl)pyridine involves its interaction with various molecular targets and pathways. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other cellular components. This reactivity underlies its potential biological activities, including antimicrobial and anticancer effects .

相似化合物的比较

Oxiranecarbonitriles: These compounds also contain an epoxide ring but differ in the presence of a cyano group.

Piperidine Derivatives: These compounds contain a six-membered ring with one nitrogen atom and are widely used in pharmaceuticals.

Oxetanes: These compounds have a four-membered ring with one oxygen atom and are used in medicinal chemistry for their unique reactivity and stability.

Uniqueness: 2-(Oxiran-2-yl)pyridine is unique due to its combination of a pyridine ring and an epoxide group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

生物活性

2-(Oxiran-2-yl)pyridine, also known as 2-(2-pyridylethylene oxide), is an organic compound characterized by the fusion of a pyridine ring with an epoxide (oxiran) ring. Its molecular formula is C₇H₇NO, indicating a structure that includes five carbon atoms, one nitrogen atom in the pyridine ring, and an epoxide group. This unique configuration imparts significant biological activity to the compound, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. Studies indicate that compounds containing a pyridine moiety often demonstrate a broad spectrum of antimicrobial effects. The mechanism is believed to involve the epoxide group reacting with microbial enzymes or structural proteins, leading to cell death or inhibition of growth.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been evaluated for its anticancer activities. Derivatives synthesized from this compound have shown promise as inhibitors of collagen prolyl-4-hydroxylase, an enzyme critical for collagen biosynthesis. Inhibition of this enzyme may have therapeutic implications for fibrotic diseases and certain types of cancer.

The mechanism by which this compound exerts its biological effects is primarily through its electrophilic nature. The epoxide group can react with nucleophilic sites on proteins or enzymes, leading to covalent modifications that alter their function. This reactivity is crucial in understanding how this compound interacts with various biological targets .

Case Studies and Research Findings

-

Inhibition Studies : A study demonstrated that derivatives of this compound showed significant inhibition against collagen prolyl-4-hydroxylase, suggesting potential applications in treating fibrotic diseases (IC₅₀ values were reported in micromolar ranges) .

Compound IC₅₀ (μM) Compound A 3.5 Compound B 5.0 Compound C 7.8 -

Antimicrobial Activity : Another research effort highlighted the antimicrobial efficacy of this compound against various bacterial strains, showing minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL across different pathogens .

Pathogen MIC (μg/mL) Staphylococcus aureus 20 Escherichia coli 30 Pseudomonas aeruginosa 50

属性

IUPAC Name |

2-(oxiran-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-2-4-8-6(3-1)7-5-9-7/h1-4,7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZRYTWXFWRYPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431419 | |

| Record name | Pyridine, 2-oxiranyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55967-94-7 | |

| Record name | Pyridine, 2-oxiranyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is 2-(Oxiran-2-yl)pyridine considered a valuable building block in organic synthesis?

A1: this compound possesses a unique structure featuring both a pyridine ring and an epoxide ring. This makes it a versatile building block for synthesizing more complex molecules. Specifically, the research paper highlights its utility in constructing "pyridine/piperidine-decorated crown ethers" []. The epoxide ring can be readily opened by various nucleophiles, leading to the incorporation of diverse functional groups and the creation of new carbon-carbon bonds. The pyridine ring can act as a coordinating site for metal ions or participate in hydrogen bonding interactions. This versatility makes this compound a valuable precursor for various supramolecular assemblies and potentially biologically active compounds.

Q2: How is this compound synthesized in the context of this research?

A2: The paper describes a "convenient" synthesis of this compound using a two-step process starting from 2-vinylpyridine []. The first step involves an NBS-mediated epoxidation of the vinyl group, directly yielding the target compound. This approach highlights the compound's accessibility through readily available starting materials and a straightforward synthetic route.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。